2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoroethoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent attachment of the trifluoroethoxy group. Common synthetic routes include:
Formation of the Azetidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoroethoxy Group: This can be achieved through nucleophilic substitution reactions, where a trifluoroethoxy group is introduced to the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(2-oxoazetidin-1-yl)propan-1-one: Similar structure but lacks the trifluoroethoxy group.
2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one: Similar structure with an extended carbon chain.
Uniqueness
The presence of the trifluoroethoxy group in 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one distinguishes it from other similar compounds, potentially enhancing its chemical stability, lipophilicity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQJQZRPADIGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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